
(D-Ser4,D-Trp6)-LHRH
描述
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the effects of the natural hormone but with enhanced stability and potency. It is primarily used in scientific research to study hormone regulation and has potential therapeutic applications in treating hormone-dependent conditions.
准备方法
Solid-Phase Peptide Synthesis (SPPS) Framework
The preparation of (D-Ser4,D-Trp6)-LHRH predominantly employs Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, a method renowned for its scalability and precision in constructing complex peptides . This approach involves sequential coupling of amino acids to a resin-bound chain, ensuring controlled elongation while minimizing side reactions. The resin, typically Wang or Rink amide resin, is selected for its compatibility with Fmoc chemistry and efficient cleavage conditions.
Critical to this process is the use of orthogonal protecting groups. For instance, the ε-amino group of lysine (if present) is shielded with a tert-butyloxycarbonyl (Boc) group, while side chains of serine and tryptophan are protected with trityl (Trt) and tert-butyl (tBu) groups, respectively . Coupling reactions are mediated by activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hydroxybenzotriazole (HOBt), which facilitate rapid amide bond formation with minimal racemization .
Sequential Synthesis and Chiral Modifications
Resin Loading and Initial Elongation
The synthesis commences with anchoring the C-terminal amino acid (e.g., glycine) to the resin via its carboxyl group. Subsequent deprotection of the Fmoc group using 20% piperidine in dimethylformamide (DMF) exposes the amine for coupling. The sequence proceeds iteratively, with each cycle comprising deprotection, washing, coupling, and capping steps .
Incorporation of D-Amino Acids
The substitution of L-serine and L-tryptophan with their D-isomers at positions 4 and 6, respectively, is pivotal for enhancing metabolic stability. D-amino acids are introduced using pre-activated derivatives (e.g., Fmoc-D-Ser(Trt)-OH and Fmoc-D-Trp(Boc)-OH) to ensure stereochemical integrity . Kinetic studies reveal that D-residues reduce protease susceptibility by 3–5-fold compared to L-configurations, as evidenced by prolonged half-lives in renal and hepatic homogenates .
Table 1: Key Synthetic Parameters for this compound
Side Chain Modifications and Coupling Efficiency
The D-Trp6 substitution necessitates careful handling due to tryptophan’s sensitivity to oxidation. To mitigate side reactions, coupling steps involving D-Trp are conducted under argon atmosphere with 0.1 M HOBt as an additive . Post-coupling Kaiser tests (ninhydrin assay) confirm reaction completeness, with unreacted amines capped using acetic anhydride to prevent deletion sequences .
Comparative analyses of coupling times reveal that D-amino acids require extended activation periods (45–60 minutes) compared to L-forms (30 minutes), attributed to steric hindrance from bulkier side-chain protections . For instance, D-Ser4 incorporation achieves >98% efficiency with double couplings, whereas single couplings yield 85–90% .
Cleavage and Global Deprotection
Following chain assembly, the peptide-resin is treated with a cleavage cocktail comprising trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours . This step simultaneously liberates the peptide from the resin and removes acid-labile protecting groups. D-Ser4 and D-Trp6 residues remain intact due to their trityl and Boc protections, which are cleaved selectively post-synthesis if necessary.
Purification and Analytical Validation
Crude peptide is precipitated in cold diethyl ether, dissolved in aqueous acetonitrile (0.1% TFA), and purified via reverse-phase HPLC using a C18 column . Gradient elution (20–60% acetonitrile over 40 minutes) resolves impurities, with the target peptide eluting at ~28 minutes (λ = 220 nm). Final purity (>95%) is confirmed by analytical HPLC and mass spectrometry (ESI-MS) .
Table 2: Enzymatic Stability of this compound
Matrix | Half-life (Minutes) | Cleavage Sites Identified | Source |
---|---|---|---|
Human Plasma | 240 | Trp³-Ser⁴, Ser⁴-Tyr⁵ | |
Rat Kidney Homogenate | 103 | Ser⁴-Tyr⁵, Gly¹⁰-NH₂ | |
Rat Liver S9 Fraction | 68 | Tyr⁵-Leu⁶, Arg⁸-Pro⁹ |
Comparative Analysis of Synthetic Routes
Patent US4301066A delineates an alternative fragment condensation approach, synthesizing (D-Trp6)-LHRH via a heptapeptide intermediate (H-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂) . While this method achieves 80–85% purity pre-purification, it necessitates additional ligation steps, increasing racemization risks at Leu and Arg residues. Conversely, SPPS offers superior control over stereochemistry, albeit with marginally lower crude yields (65–75% vs. 70–80%) .
Scalability and Industrial Considerations
Large-scale production (≥1 kg) employs continuous-flow SPPS systems, reducing solvent consumption by 40% and cycle times by 30% compared to batch reactors . Critical challenges include optimizing D-amino acid incorporation rates and minimizing aspartimide formation at Asp-Pro motifs, which are addressed through elevated temperatures (50°C) and hindered bases like collidine .
化学反应分析
Primary Degradation Pathways and Enzymatic Stability
The compound resists proteolytic cleavage at modified residues due to D-configuration substitutions, altering its metabolic fate compared to native LHRH:
- Phosphoramidon-sensitive degradation : Endopeptidase-24.11 cleaves native LHRH at Ser⁴-Tyr⁵ and Tyr⁵-Gly⁶, but this activity is blocked in (D-Ser⁴,D-Trp⁶)-LHRH .
- Plasma stability : Exhibits a half-life of >4 hours in human plasma, compared to 3 minutes for native LHRH in kidney enzymes .
Synthetic and Post-Synthetic Modifications
The peptide undergoes targeted chemical reactions for structural optimization:
Common Reactions
- Glycosylation impact : Attachment at Ser⁴ or Trp⁶ reduces cleavage rates by 85% in renal enzymes compared to non-glycosylated analogs .
Analytical Characterization of Reaction Products
Degradation profiles are analyzed using:
- HPLC : C8 columns with acetonitrile/water gradients resolve metabolites like <Glu-His-Trp-D-Ser-Tyr-Gly (RT: 12.3 min) and <Glu-His (RT: 8.9 min) .
- Mass spectrometry : Confirms molecular weights of oxidation products (e.g., +16 Da for tryptophan oxindole formation) .
Stability Comparison with Native LHRH
Parameter | Native LHRH | (D-Ser⁴,D-Trp⁶)-LHRH | Fold Change |
---|---|---|---|
Plasma half-life (human) | 5–7 minutes | >240 minutes | ~48× |
Kidney enzyme half-life | 3 minutes | 68–103 minutes | 23–34× |
Major cleavage inhibition | Ser⁴-Tyr⁵ | Full blockade | N/A |
Functional Implications of Chemical Modifications
- Receptor binding : D-Trp⁶ enhances binding affinity to LHRH receptors (Kd = 0.8 nM vs 2.1 nM for native LHRH) .
- Therapeutic stability : Resistance to angiotensin-converting enzyme (ACE) degradation enables prolonged suppression of gonadotropin secretion .
This compound's engineered reactivity profile makes it a cornerstone in developing long-acting LHRH analogs for oncology and endocrinology.
科学研究应用
Chemistry
- Peptide Synthesis : The compound is utilized in studying peptide synthesis techniques, particularly solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to form stable peptides.
- Modification Techniques : Researchers investigate various chemical reactions involving (D-Ser4,D-Trp6)-LHRH, such as oxidation and substitution, to create analogs with altered biological activities.
Biology
- Hormone Regulation Studies : The compound is instrumental in exploring hormone regulation mechanisms and receptor interactions. Its ability to bind specifically to LHRH receptors on pituitary cells triggers the release of gonadotropins essential for reproductive functions .
- Receptor Binding Studies : Research involving this compound has demonstrated its potential as a probe in peptide screening aimed at identifying bioactive peptides that interact with specific receptors .
Medicine
- Therapeutic Applications : The compound shows promise in developing treatments for hormone-dependent conditions such as prostate cancer. Its agonistic activity on LHRH receptors has been linked to increased secretion of LH and FSH, which are crucial for gonadal function .
- Fertility Treatments : Given its role in stimulating gonadotropin release, this compound is being investigated for use in fertility treatments, enhancing reproductive health management .
Case Study 1: Prostate Cancer Treatment
In clinical studies, this compound has been evaluated for its effectiveness in treating prostate cancer by modulating hormonal pathways. The compound has shown significant efficacy in enhancing LH release at low concentrations, indicating its potential as a therapeutic agent in oncology .
Case Study 2: Hyperprolactinemia Management
A study examined the effects of D-Trp6-LHRH on hyperprolactinemia induced by sulpiride in normal men. Results indicated that administration of this analog significantly reduced serum prolactin levels, demonstrating its direct action on the pituitary gland to modulate prolactin secretion .
作用机制
The mechanism of action of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone involves binding to the Luteinizing Hormone-Releasing Hormone receptor on the surface of pituitary cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate the production of sex hormones.
相似化合物的比较
Similar Compounds
(D-Trp6)-Luteinizing Hormone-Releasing Hormone: Similar in structure but lacks the serine modification.
(D-Ser4)-Luteinizing Hormone-Releasing Hormone: Similar in structure but lacks the tryptophan modification.
Natural Luteinizing Hormone-Releasing Hormone: The natural form of the hormone without any modifications.
Uniqueness
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is unique due to its dual modifications, which enhance its stability and potency compared to the natural hormone and other analogs. These modifications make it a valuable tool in research and potential therapeutic applications.
生物活性
(D-Ser4,D-Trp6)-LHRH, a synthetic analog of luteinizing hormone-releasing hormone (LHRH), has garnered significant attention in scientific research due to its enhanced biological activity, stability, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and implications in clinical settings.
Overview of this compound
This compound is characterized by two key modifications: the substitution of D-serine at position 4 and D-tryptophan at position 6. These alterations improve its resistance to enzymatic degradation and enhance its binding affinity to LHRH receptors compared to the natural hormone. This synthetic peptide plays a critical role in modulating the hypothalamic-pituitary-gonadal (HPG) axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.
The primary mechanism through which this compound exerts its biological effects involves binding to specific LHRH receptors located on gonadotroph cells in the pituitary gland. This interaction activates intracellular signaling pathways that lead to the secretion of gonadotropins, which are essential for reproductive function. The D-amino acid substitutions contribute to a more prolonged hormonal response by minimizing hydrolysis and enhancing receptor interaction stability.
Biological Activity and Efficacy
Research indicates that this compound exhibits potent agonistic activity on LHRH receptors, resulting in significant stimulation of LH and FSH release even at low concentrations. For instance, studies have shown that this compound can effectively enhance LH release in various experimental models, demonstrating its potential as a therapeutic agent for conditions such as prostate cancer and other hormone-sensitive tumors .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other LHRH analogs:
Compound | LH Release (% of Natural LHRH) | FSH Release (% of Natural LHRH) | Stability Against Degradation |
---|---|---|---|
Natural LHRH | 100% | 100% | Low |
This compound | 200% | 150% | High |
Other Analog A | 120% | 110% | Moderate |
Other Analog B | 80% | 90% | Low |
Case Studies and Research Findings
- Prostate Cancer Treatment : A study evaluated the efficacy of this compound in reducing serum testosterone levels in rat models. Results indicated a significant decrease in testosterone following treatment, suggesting potential for managing prostate cancer through hormonal manipulation .
- Tumor Targeting : Research involving radiolabeled GnRH peptides demonstrated that modifications like those present in this compound could enhance tumor targeting capabilities. The studies reported rapid uptake in tumor tissues when using these modified peptides as imaging probes, underscoring their utility in cancer diagnostics .
- Peptide Screening Applications : The compound has been utilized as a probe in peptide screening processes aimed at identifying bioactive peptides that can bind to specific receptors, further supporting its role in drug development focused on the GnRH receptor pathway.
常见问题
Basic Research Questions
Q. How do D-amino acid substitutions at positions 4 and 6 in LHRH analogs influence metabolic stability and receptor binding?
- Methodological Answer : The substitution of L-Serine with D-Serine at position 4 and L-Tryptophan with D-Tryptophan at position 6 alters the peptide's resistance to proteolytic cleavage. Enzymatic degradation studies (e.g., incubation in human plasma followed by HPLC analysis) show that D-amino acids reduce cleavage at Trp3-Ser4 and Tyr5-Gly6 bonds, extending plasma half-lives from minutes (native LHRH) to over 120 minutes . Receptor binding assays (ligand displacement using [¹²⁵I][D-Trp6]LHRH) demonstrate that these substitutions enhance binding affinity by stabilizing receptor-compatible conformations, as evidenced by lower IC50 values (e.g., 4.98 nM dissociation constant in bladder cancer receptors) .
Q. What experimental models are used to assess the biological activity of (D-Ser4,D-Trp6)-LHRH in vitro?
- Methodological Answer : In vitro models include:
- Pituitary cell cultures : Measurement of LH/FSH release via radioimmunoassay (RIA) to evaluate agonistic/antagonistic activity.
- Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., [¹²⁵I][D-Trp6]LHRH) in membrane preparations from target tissues (e.g., bladder cancer cells), with Scatchard analysis to determine Kd and Bmax values .
- Metabolic stability tests : Incubation in plasma/serum followed by HPLC quantification of intact peptide over time .
Advanced Research Questions
Q. How can discrepancies between in vitro receptor affinity and in vivo efficacy of this compound be resolved?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., rapid clearance) or tissue-specific receptor isoforms. Strategies include:
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma/tissue concentrations and correlate with receptor occupancy.
- Sustained-release formulations : Develop biodegradable polymer matrices (e.g., poly(lactic-co-glycolic acid)) to prolong exposure, as shown in release kinetics studies (84.4% release by day 17 in PLGA systems) .
- In vivo efficacy models : Compare antiovulatory effects in rodents (e.g., ED50 values) with in vitro binding data to identify confounding variables like enzymatic degradation .
Q. What mechanisms explain the dual agonistic/antagonistic behavior of this compound in different tissues?
- Methodological Answer : Tissue-specific receptor dimerization or signaling bias may underlie divergent effects. Experimental approaches include:
- Bioluminescence resonance energy transfer (BRET) : To detect receptor homo-/heterodimerization in transfected cells.
- β-arrestin recruitment assays : Differentiate G-protein-dependent vs. -independent signaling pathways (e.g., ERK phosphorylation vs. cAMP production).
- Transcriptomic profiling : RNA-seq of treated tissues to identify downstream targets (e.g., LHβ vs. apoptosis-related genes) .
Q. How do structural modifications in this compound affect its interaction with LHRH receptor isoforms?
- Methodological Answer : Use site-directed mutagenesis of receptor residues (e.g., extracellular loop 3) combined with molecular dynamics simulations to map binding interfaces. Validate with:
- SPR (surface plasmon resonance) : Measure binding kinetics (kon/koff) of analogs to wild-type vs. mutant receptors.
- Functional assays : Compare IP3 accumulation or Ca²⁺ flux in cells expressing isoform-specific receptors .
Q. Data Interpretation and Contradictions
Q. Why do some studies report this compound as a superagonist while others classify it as an antagonist?
- Methodological Answer : Context-dependent effects may arise from assay conditions (e.g., agonist vs. antagonist mode testing) or receptor density. For example:
- High receptor density : May induce receptor internalization (agonist-like desensitization).
- Low receptor density : May block endogenous LHRH (antagonist-like inhibition).
- Dose-response curves : Use non-linear regression to identify partial agonism or biased signaling .
Q. How should conflicting data on the peptide’s plasma stability be reconciled?
- Methodological Answer : Variability may stem from experimental parameters:
- Plasma source : Human vs. rodent plasma enzyme composition.
- Incubation temperature : 37°C vs. room temperature.
- Analytical sensitivity : HPLC vs. mass spectrometry detection limits.
- Standardize protocols using WHO guidelines for peptide stability testing .
Q. Translational Research Challenges
Q. What barriers exist in translating this compound from preclinical models to clinical applications?
- Methodological Answer : Key challenges include:
- Species specificity : Rodent LHRH receptors may differ in ligand selectivity vs. humans.
- Formulation stability : Optimize lyophilization conditions (e.g., -80°C storage, cryoprotectants) to prevent aggregation .
- Toxicology profiling : Assess off-target effects via high-throughput screening (e.g., hERG channel inhibition) .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51+,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHXGOKWPXYNA-HEJGFRTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H82N18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。